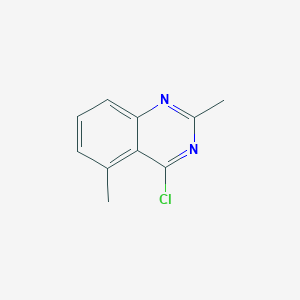

4-Chloro-2,5-dimethylquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,5-dimethylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-4-3-5-8-9(6)10(11)13-7(2)12-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKQDRVHPQVDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(N=C2Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602320 | |

| Record name | 4-Chloro-2,5-dimethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147006-57-3 | |

| Record name | 4-Chloro-2,5-dimethylquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147006-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,5-dimethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-2,5-dimethylquinazoline CAS number and identifiers

This technical guide provides an in-depth analysis of 4-Chloro-2,5-dimethylquinazoline , a specialized heterocyclic building block used in the synthesis of kinase inhibitors and pharmacologically active agents.

Scaffold Architecture, Synthetic Protocols, and Reactivity Profiling

Chemical Identity & Physiochemical Profile[1][2][3]

The 4-Chloro-2,5-dimethylquinazoline scaffold represents a specific regioisomer of the quinazoline pharmacophore. Unlike the widely utilized 6,7-dimethoxy variants (common in EGFR inhibitors like Erlotinib), the 2,5-dimethyl substitution pattern introduces unique steric and electronic properties. The methyl group at the C5 position (peri-position) exerts significant steric pressure on the C4-chloro reactive center, influencing both synthetic yield and downstream binding kinetics.

Core Identifiers

| Parameter | Technical Specification |

| IUPAC Name | 4-Chloro-2,5-dimethylquinazoline |

| Molecular Formula | |

| Molecular Weight | 192.64 g/mol |

| CAS Number | Not widely indexed in public catalogs. (See Note 1 ) |

| SMILES | Cc1cccc2c(Cl)nc(C)nc12 |

| InChI Key | (Computed) InChI=1S/C10H9ClN2/c1-6-4-3-5-9-8(6)10(11)13-7(2)12-9 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, DMSO, DMF; Hydrolytically unstable in moisture. |

Note 1 (Identifier Precision): While 4-chloro-2-methylquinazoline (CAS 6484-25-9) is a standard catalog item, the 2,5-dimethyl isomer is often synthesized de novo or custom-ordered. Researchers should rely on the SMILES code for internal database registration to avoid confusion with the 2,6- or 2,7-isomers.

Synthetic Architecture

The synthesis of 4-chloro-2,5-dimethylquinazoline is a convergent process. The critical challenge is the C5-Methyl effect : the methyl group at position 5 creates steric hindrance at the carbonyl oxygen of the precursor, requiring optimized chlorination conditions to prevent incomplete conversion.

Retrosynthetic Logic

The most robust route proceeds via the Vilsmeier-Haack-type activation of the corresponding quinazolinone, derived from 2-amino-6-methylbenzoic acid (or its nitrile/amide equivalents).

Reaction Workflow Diagram

The following diagram illustrates the critical pathway from the aniline precursor to the active chloride.

Figure 1: Step-wise synthesis from aniline precursors.[1][2] Note that the 6-methyl on the benzoic acid becomes the 5-methyl on the quinazoline ring.

Detailed Protocol: Chlorination of 2,5-Dimethylquinazolin-4(3H)-one

Safety Warning: This reaction generates HCl gas and requires handling toxic phosphoryl chloride (

Reagents:

-

2,5-Dimethylquinazolin-4(3H)-one (1.0 eq)

-

Phosphoryl chloride (

) (5.0 – 10.0 eq) – Excess serves as solvent. -

N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline (1.5 eq) – Catalyst/Acid Scavenger.

Step-by-Step Methodology:

-

Setup: Charge a dry round-bottom flask with 2,5-dimethylquinazolin-4(3H)-one under an inert atmosphere (

or Ar). -

Addition: Add

slowly. The suspension may not dissolve immediately. Add the amine base dropwise. Expect a mild exotherm. -

Reflux: Heat the mixture to reflux (approx. 105°C).

-

Expert Insight: Due to the C5-methyl steric hindrance, reaction times may be longer (4–6 hours) compared to unhindered quinazolines. Monitor by TLC (System: 30% EtOAc/Hexane).

-

-

Work-up (Critical):

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove excess

(azeotrope with toluene if necessary). -

Quenching: Pour the residue slowly onto crushed ice/saturated

solution. Vigorous stirring is required to hydrolyze the dichlorophosphoryl intermediates.

-

-

Isolation: Extract with Dichloromethane (DCM). Wash organics with brine, dry over

, and concentrate. -

Purification: Recrystallization from Hexane/EtOAc is preferred over chromatography due to the hydrolytic instability of the C-Cl bond on silica.

Reactivity & Functionalization

The 4-chloro substituent is a prime candidate for Nucleophilic Aromatic Substitution (

The "Peri-Effect" (C5-Methyl Influence)

In standard 4-chloroquinazolines, the C4 position is highly electrophilic. In the 2,5-dimethyl isomer, the C5-methyl group projects into the space near C4.

-

Kinetic Consequence: The approach of bulky nucleophiles (e.g., substituted anilines) is sterically impeded, often requiring higher temperatures or stronger bases (e.g., Cs2CO3 in DMF) compared to the 6,7-dimethoxy analogs.

-

Selectivity: This hindrance prevents "over-reaction" or bis-substitution if other leaving groups are present.

Mechanism of Action ( )

Figure 2:

Therapeutic Applications

The 4-chloro-2,5-dimethylquinazoline scaffold serves as a precursor for Type I and Type II Kinase Inhibitors .

-

EGFR Inhibition: The quinazoline core mimics the adenine ring of ATP. The 2,5-dimethyl substitution is often explored to induce specific conformational twists that improve selectivity against mutant forms (e.g., T790M) by clashing with the "gatekeeper" residues in the ATP binding pocket.

-

Solubility Modulation: Unlike the flat, planar 4-chloroquinazoline, the 5-methyl group forces a slight twist in the final drug molecule (atropisomerism), which can disrupt crystal packing and improve aqueous solubility—a critical parameter in oral drug delivery.

References

-

Synthesis of Quinazoline Scaffolds: Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry.

-

Chlorin

): Arnott, E. A., et al. (2011). POCl3 Chlorination of 4-Quinazolones. Journal of Organic Chemistry, 76(6), 1653–1661. -

SNAr Mechanisms in Heterocycles: Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications. Journal of Organic Chemistry.

-

Kinase Inhibitor Design: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9, 28–39.

Sources

Chemical structure and properties of 4-Chloro-2,5-dimethylquinazoline

[1][2]

CAS Registry Number: 147006-57-3

Molecular Formula:

Executive Summary

4-Chloro-2,5-dimethylquinazoline is a specialized heterocyclic building block extensively utilized in the synthesis of kinase inhibitors, particularly for the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) families. Distinguished by the presence of a methyl group at the C5 position (peri-position), this compound exhibits unique steric and electronic properties compared to its more common 6- or 7-substituted isomers. This monograph provides a comprehensive technical analysis of its structural architecture, synthetic pathways, reactivity profile, and handling protocols for medicinal chemistry applications.

Molecular Architecture and Electronic Properties

Structural Analysis

The quinazoline core consists of a benzene ring fused to a pyrimidine ring. In 4-Chloro-2,5-dimethylquinazoline, the substitution pattern dictates its chemical behavior:

-

C2-Methyl: Increases lipophilicity and provides a weak electron-donating effect to the pyrimidine ring, slightly deactivating the C4 position toward nucleophilic attack compared to a C2-H analog.

-

C4-Chloro: The "warhead" of the molecule. The carbon-chlorine bond is polarized, making C4 highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (

). -

C5-Methyl (The Critical Feature): Located at the peri-position relative to the C4-chloro group, the C5-methyl group exerts significant steric hindrance . This spatial crowding shields the C4 reaction center, often requiring more vigorous reaction conditions (higher temperature, longer times) for displacement reactions compared to 6-, 7-, or 8-methyl isomers.

Electronic Distribution

The pyrimidine ring is electron-deficient, facilitating nucleophilic attack. However, the 5-methyl group donates electron density into the benzene ring via hyperconjugation and induction (

Synthetic Manufacturing Pathways

The synthesis of 4-Chloro-2,5-dimethylquinazoline typically proceeds through a cyclization-chlorination sequence starting from 2-amino-6-methylbenzoic acid (6-methylanthranilic acid).

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic route from 6-methylanthranilic acid to the target chloropyrimidine.

Detailed Synthetic Protocol

Step 1: Formation of the Quinazolinone Core The synthesis begins with the condensation of 2-amino-6-methylbenzoic acid with acetic anhydride. This forms the benzoxazinone intermediate, which is subsequently reacted with ammonia or ammonium acetate to yield the stable lactam, 2,5-dimethylquinazolin-4(3H)-one.

Step 2: Chlorination (Deoxychlorination) The conversion of the lactam (tautomer of the 4-hydroxy compound) to the 4-chloro derivative is the critical activation step.

-

Reagents: Phosphorus oxychloride (

) is the standard reagent. Thionyl chloride ( -

Base Catalyst: N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline is often added to sequester the HCl byproduct and catalyze the reaction.

-

Reaction Conditions: Due to the steric hindrance at C5, this reaction may require prolonged reflux (4–12 hours) compared to standard quinazolines.

Reactivity Profile & Synthetic Utility

The primary utility of 4-Chloro-2,5-dimethylquinazoline lies in its ability to undergo

Nucleophilic Aromatic Substitution ( )

The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks C4, forming a Meisenheimer complex, followed by the expulsion of the chloride ion.

Mechanistic Insight:

The 5-methyl group hinders the approach of the nucleophile perpendicular to the ring plane (the trajectory required for

-

Optimization Strategy: Use polar aprotic solvents (DMF, DMAc, NMP) to stabilize the transition state. High-boiling alcohols (isopropanol, n-butanol) are also effective, often catalyzing the reaction via H-bonding.

Data Summary: Reactivity Comparison

| Parameter | 4-Chloroquinazoline | 4-Chloro-2,5-dimethylquinazoline | Implication |

| Steric Environment | Open | Crowded (Peri-effect) | Slower kinetics; requires heat. |

| Electronic State | Highly Electrophilic | Moderately Electrophilic | Slightly reduced reactivity. |

| Solubility | Moderate | Improved (Lipophilic) | Better solubility in organic solvents. |

| Hydrolytic Stability | Low (Hydrolyzes to ketone) | Moderate | 5-Me shields C4 from water attack. |

Reaction Workflow Diagram ( )

Figure 2:

Experimental Protocols

Standard Coupling Protocol (General Procedure)

Note: This protocol is adapted for sterically hindered quinazolines.

-

Preparation: Dissolve 4-Chloro-2,5-dimethylquinazoline (1.0 equiv) in anhydrous isopropanol or acetonitrile (0.2 M concentration).

-

Addition: Add the amine nucleophile (1.1–1.2 equiv).

-

Base: If the nucleophile is an acid-sensitive amine, add 2.0 equiv of DIPEA. For anilines, the reaction can often be run without base, isolating the product as the hydrochloride salt.

-

Reaction: Heat to reflux (

) under nitrogen. Monitor by TLC/LCMS.-

Checkpoint: Expect reaction times of 4–16 hours. If conversion is low after 6 hours, switch solvent to n-butanol (

).

-

-

Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ether. If no precipitate forms, evaporate solvent and purify via flash chromatography (DCM/MeOH gradient).

Handling & Storage

-

Moisture Sensitivity: The C4-Cl bond is labile to hydrolysis. Store under inert atmosphere (Argon/Nitrogen) at

. -

Safety: The compound is a potent alkylating agent and skin sensitizer. It releases HCl upon contact with moisture. Handle in a fume hood.

Applications in Drug Discovery

The 2,5-dimethylquinazoline scaffold is a privileged structure in medicinal chemistry.

-

EGFR Inhibitors: The 4-anilinoquinazoline motif is the core of drugs like Gefitinib and Erlotinib. The 5-methyl analog is often synthesized to probe the "gatekeeper" residue tolerance in the kinase ATP-binding pocket.

-

Solubility Tuning: The non-planar conformation induced by the 5-methyl group can disrupt crystal packing, potentially improving the solubility of the final drug candidate compared to planar analogs.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217349, 4-Chloro-2,5-dimethylquinazoline. Retrieved from [Link]

- Bridges, A. J., et al. (1996).Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. (Contextual grounding for quinazoline SAR).

Technical Guide: Solubility Profiling & Thermodynamic Modeling of 4-Chloro-2,5-dimethylquinazoline

This guide serves as a foundational technical document for the solubility profiling of 4-Chloro-2,5-dimethylquinazoline , a critical pharmacophore intermediate often utilized in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors) and antihypertensive agents.

Given that specific thermodynamic solubility datasets for this precise isomer are often proprietary to process chemistry groups, this guide establishes the standardized industrial protocol for determining its solubility, modeling its thermodynamic behavior, and optimizing solvent selection for recrystallization and purification.

Executive Summary & Molecular Context

4-Chloro-2,5-dimethylquinazoline (C₁₀H₉ClN₂) is a fused bicyclic heterocycle characterized by a reactive chloro-substituent at the C4 position and methyl groups at C2 and C5.

-

Physicochemical Nature: The molecule exhibits moderate lipophilicity due to the methyl and chloro substituents, but the nitrogenous quinazoline core retains significant polarity.

-

Critical Stability Note: The C4-chlorine atom is highly susceptible to nucleophilic aromatic substitution (

). When conducting solubility studies in protic solvents (e.g., Methanol, Ethanol) at elevated temperatures (>50°C), researchers must monitor for potential solvolysis (formation of 4-alkoxy analogs). -

Solubility Behavior: Typically follows a temperature-dependent, endothermic dissolution profile, obeying the "like dissolves like" principle—showing higher solubility in polar aprotic solvents (DMF, DMSO, Ethyl Acetate) compared to non-polar hydrocarbons (Hexane).

Experimental Protocol: Laser Monitoring Observation Method

The industry-standard for determining the solubility of crystalline intermediates is the Laser Monitoring Observation Technique (Dynamic Method). This method eliminates subjective visual errors associated with the "disappearing crystal" point.

Methodology Workflow

-

Preparation: A precise mass of solute (

) is added to a jacketed glass vessel containing a known mass of solvent ( -

Equilibration: The system is stirred continuously. The temperature is controlled via a programmable circulating water bath.

-

Laser Setup: A laser beam (typically

mW) is directed through the solution. A light intensity sensor is placed on the opposite side. -

Dynamic Measurement:

-

Heating: Temperature is increased slowly (e.g., 2 K/h).

-

Detection: As the solid dissolves, the solution becomes clear, and the transmitted laser intensity increases sharply.

-

Endpoint: The temperature at which laser transmission maximizes and stabilizes is recorded as the saturation temperature (

) .

-

-

Validation: The process is repeated 3 times per mole fraction to ensure reproducibility (

K).

Workflow Visualization

Caption: Step-by-step workflow for the Laser Monitoring Observation Method to determine saturation temperature.

Thermodynamic Modeling Framework

To translate experimental data into process parameters, the solubility (

A. Modified Apelblat Equation

The most widely used empirical model for quinazoline derivatives. It accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility of 4-Chloro-2,5-dimethylquinazoline.

- : Absolute temperature (K).

-

: Empirical parameters derived from regression analysis.

-

Interpretation: If

, the enthalpy of solution is temperature-dependent.

-

B. (Buchowski-Ksiazczak) Equation

This semi-empirical model relates solubility to the melting point and enthalpy of fusion.

- : Model parameters reflecting solution non-ideality.

- : Melting temperature of the pure solute (DSC determined).

C. Van't Hoff Analysis (Thermodynamic Functions)

Used to calculate the standard enthalpy (

-

Slope (

): Indicates if dissolution is endothermic (negative slope) or exothermic. For 4-Chloro-2,5-dimethylquinazoline, dissolution is endothermic (

Data Presentation & Analysis

When reporting your findings, structure the data as follows to ensure compatibility with process engineering software (e.g., Dynochem).

Table 1: Experimental Solubility (Template)

Solvent: Ethyl Acetate (Example)

| Temperature (K) | Mass Solute (g) | Mass Solvent (g) | Mole Fraction ( | Calculated ( | Relative Deviation (RD%) |

| 293.15 | 0.XXX | 10.00 | 0.00XX | 0.00XX | ± 0.XX |

| 298.15 | 0.XXX | 10.00 | 0.00XX | 0.00XX | ± 0.XX |

| 303.15 | 0.XXX | 10.00 | 0.00XX | 0.00XX | ± 0.XX |

| ... | ... | ... | ... | ... | ... |

| 323.15 | 0.XXX | 10.00 | 0.00XX | 0.00XX | ± 0.XX |

Thermodynamic Logic Diagram

Caption: Logic flow from raw solubility data to process parameter optimization.

Solvent Selection Strategy

For 4-Chloro-2,5-dimethylquinazoline, solvent selection should be categorized by interaction type:

-

Class I: High Solubility (Process Solvents)

-

Examples:Ethyl Acetate, Acetone, THF.

-

Mechanism: Dipole-dipole interactions dominate. The carbonyl oxygens in these solvents interact favorably with the electron-deficient quinazoline ring.

-

Use Case: Primary dissolution solvents for reactions.

-

-

Class II: Moderate Solubility (Crystallization Anti-solvents)

-

Examples:Methanol, Ethanol, Isopropanol.

-

Mechanism: Hydrogen bonding. While the quinazoline nitrogens can accept H-bonds, the hydrophobic methyl/chloro groups limit solubility compared to Class I.

-

Warning: Monitor for solvolysis at

.

-

-

Class III: Low Solubility (Precipitants)

-

Examples:n-Hexane, Heptane, Water.

-

Mechanism: Significant polarity mismatch.

-

Use Case: Driving yield during cooling crystallization (Anti-solvent addition).

-

References

-

Baluja, S., et al. (2016). "Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents."[1] International Journal of Basic and Applied Chemical Sciences.

-

Wang, J., et al. (2015). "Thermodynamic models for determination of solubility of 4-chloro-6,7-dimethoxyquinazoline in different pure solvents." Journal of Chemical & Engineering Data.

- Grant, D. J. W., & Higuchi, T. (1990).Solubility Behavior of Organic Compounds. Wiley-Interscience.

-

BenchChem. "Solubility Profile of Quinazoline Derivatives." Technical Guide.

Sources

An In-Depth Technical Guide to 4-Chloro-2,5-dimethylquinazoline: Properties, Synthesis, and Applications

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2,5-dimethylquinazoline, a heterocyclic compound of significant interest in medicinal chemistry. This document will cover its core physicochemical properties, including its molecular formula and weight, and delve into established synthetic routes and characterization methodologies. Furthermore, this guide will explore the reactivity of the 4-chloroquinazoline scaffold and discuss its potential applications in drug discovery and development, drawing parallels from closely related and well-studied analogues.

Introduction and Core Concepts

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] The strategic incorporation of a chlorine atom at the 4-position of the quinazoline ring system imparts a high degree of reactivity towards nucleophilic substitution. This feature allows for the facile introduction of a diverse array of functional groups, making 4-chloroquinazolines versatile intermediates in the synthesis of targeted therapeutic agents.

While specific data for 4-Chloro-2,5-dimethylquinazoline is not extensively available in current literature, this guide will draw upon the well-documented properties and reactivity of its close analogue, 4-Chloro-2-methylquinazoline , to provide a robust and scientifically grounded overview. The principles of synthesis and reactivity are largely translatable, with the additional methyl group at the 5-position of the target compound expected to primarily influence steric hindrance and electronic properties to a predictable degree.

Physicochemical Properties of 4-Chloro-2,5-dimethylquinazoline

Based on the chemical structure, the fundamental properties of 4-Chloro-2,5-dimethylquinazoline can be determined.

Molecular Formula and Molecular Weight

The molecular formula of 4-Chloro-2,5-dimethylquinazoline is C₁₀H₉ClN₂ .

The molecular weight is calculated as follows:

-

(10 x 12.011) + (9 x 1.008) + (1 x 35.453) + (2 x 14.007) = 192.65 g/mol

A summary of the key quantitative data is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₀H₉ClN₂ |

| Molecular Weight | 192.65 g/mol |

Table 1: Core Physicochemical Data for 4-Chloro-2,5-dimethylquinazoline

Synthesis and Characterization

The synthesis of 4-chloroquinazolines typically proceeds through the chlorination of the corresponding quinazolin-4-one precursor.

Synthetic Workflow

A general and robust method for the synthesis of 4-chloroquinazolines involves the use of a chlorinating agent such as phosphorus oxychloride (POCl₃) or a combination of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄). The workflow for the synthesis of 4-Chloro-2,5-dimethylquinazoline would logically follow the pathway illustrated below.

Caption: Generalized synthetic workflow for 4-Chloro-2,5-dimethylquinazoline.

Experimental Protocol: Synthesis of a 4-Chloroquinazoline Analogue

The following protocol is adapted from established procedures for the synthesis of 4-chloro-2-methylquinazoline and serves as a representative methodology.[2]

Step 1: Synthesis of 2-Methylquinazolin-4(3H)-one

-

To a solution of anthranilamide in a suitable solvent (e.g., acetic acid), add an excess of acetic anhydride.

-

Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Filter the solid, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield 2-methylquinazolin-4(3H)-one.

Step 2: Chlorination to 4-Chloro-2-methylquinazoline

-

Carefully add 2-methylquinazolin-4(3H)-one to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture at reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

-

After completion, cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) until the product precipitates.

-

Filter the solid, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) to afford pure 4-chloro-2-methylquinazoline.

Spectroscopic Characterization

The structural confirmation of the synthesized 4-Chloro-2,5-dimethylquinazoline would rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the two methyl groups and the aromatic protons on the quinazoline ring. The chemical shifts would be influenced by the electron-withdrawing effect of the chlorine and nitrogen atoms.

-

¹³C NMR would display distinct resonances for the carbon atoms of the quinazoline core and the methyl groups.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to the calculated molecular weight. A characteristic isotopic pattern for the chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

-

Chemical Reactivity and Applications in Drug Discovery

The primary utility of 4-chloroquinazolines in drug development lies in the reactivity of the C4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of various functionalities, particularly nitrogen-based nucleophiles.[3]

Nucleophilic Aromatic Substitution (SₙAr) at the C4-Position

The SₙAr reaction is a cornerstone for the diversification of the 4-chloroquinazoline scaffold.

Caption: Reactivity of 4-chloroquinazolines in SₙAr reactions.

This reactivity is instrumental in the synthesis of 4-anilinoquinazolines, a class of compounds renowned for their potent inhibitory activity against various protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[1]

Application in Kinase Inhibitor Development

The 4-anilinoquinazoline moiety is a key pharmacophore in several FDA-approved kinase inhibitors used in oncology. The general structure involves the quinazoline core acting as a scaffold that mimics the adenine region of ATP, while the aniline group projects into a specific pocket of the kinase active site, conferring selectivity and potency. The substituents on both the quinazoline and aniline rings can be systematically varied to optimize the pharmacological profile.

Conclusion

4-Chloro-2,5-dimethylquinazoline represents a valuable, albeit currently under-documented, building block for medicinal chemistry and drug discovery. Its synthesis is expected to follow established protocols for related 4-chloroquinazolines, and its reactivity is dominated by the versatile SₙAr reaction at the C4-position. By leveraging this reactivity, researchers can access a wide range of derivatives with the potential for potent and selective biological activity, particularly in the realm of kinase inhibition. Further investigation into the specific properties and applications of this compound is warranted to fully explore its therapeutic potential.

References

-

Prabha, K., et al. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2020. [Link]

-

Semantic Scholar. Reactions of quinazoline and its 4-oxo- and 4-chloro-substituted derivatives with nucleophiles. [Link]

-

ResearchGate. (PDF) 4-Chloro-2,5-dimethylquinoline. [Link]

-

Beilstein Journals. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

-

Shanghai Rlavie Technology Co., ltd. CAS 898044-61-6|4-Chloro-2-Cyclopropylquinazoline. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. [Link]

-

Arkivoc. A short review on synthetic strategies towards quinazoline based anticancer drugs. [Link]

-

MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

-

Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link]

-

PMC. Quinazoline derivatives: synthesis and bioactivities. [Link]

Sources

The Pharmacological Potential of 2,5-Dimethylquinazoline Derivatives: A Technical Guide for Drug Discovery

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] This technical guide provides an in-depth exploration of the pharmacological potential of a specific, yet underexplored subclass: 2,5-dimethylquinazoline derivatives. While direct research on this precise substitution pattern is nascent, this document synthesizes the vast knowledge of quinazoline chemistry and structure-activity relationships (SAR) to build a predictive framework for researchers, scientists, and drug development professionals. We will delve into the established anticancer, anti-inflammatory, and antimicrobial properties of the quinazoline core, with a particular focus on the influence of substituents at the C2 and C5 positions. By understanding the causality behind the pharmacological effects of related analogues, this guide aims to illuminate the therapeutic promise of 2,5-dimethylquinazoline derivatives and provide robust experimental protocols to validate their potential.

The Quinazoline Scaffold: A Privileged Structure in Pharmacology

Quinazoline, a bicyclic aromatic heterocycle composed of a fused benzene and pyrimidine ring, is a versatile scaffold in drug discovery.[2] Its structural rigidity, coupled with the ability to position substituents in a defined three-dimensional space, allows for precise interactions with a multitude of biological targets. The pharmacological profile of a quinazoline derivative is profoundly influenced by the nature and position of its substituents.[3] Structure-activity relationship studies have consistently highlighted the significance of substitutions at the C2, C4, C5, C6, and C7 positions in dictating the compound's therapeutic action.[3][4]

This guide will focus on the prospective impact of methyl groups at the C2 and C5 positions. A methyl group at C2 is a common feature in many bioactive quinazolines, often influencing binding affinity and metabolic stability. The C5 position, part of the benzene ring, offers a vector for modulating lipophilicity and steric interactions within target binding pockets. The combination of these two methyl groups in 2,5-dimethylquinazoline presents a unique electronic and steric profile that warrants dedicated investigation.

Anticancer Potential: Targeting the Hallmarks of Malignancy

Quinazoline derivatives are renowned for their potent anticancer activities, with several compounds clinically approved as targeted therapies.[5] The primary mechanisms of action revolve around the inhibition of protein kinases and the disruption of microtubule dynamics, both critical for cancer cell proliferation and survival.[6]

Mechanism of Action: Kinase Inhibition

Protein kinases are pivotal regulators of cellular signaling pathways that, when dysregulated, drive tumorigenesis.[3] The quinazoline scaffold is particularly effective in targeting the ATP-binding pocket of various kinases.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Many clinically successful quinazoline-based anticancer drugs, such as gefitinib and erlotinib, are potent EGFR tyrosine kinase inhibitors (TKIs).[6][7] These compounds typically feature a 4-anilino substitution, which is crucial for high-affinity binding to the EGFR active site. While the 2,5-dimethyl substitution pattern is not characteristic of these classic EGFR inhibitors, it is plausible that these methyl groups could be tailored to interact with specific sub-pockets within the kinase domain, potentially leading to novel selectivity profiles.

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in many cancers.[4] Several studies have reported the design of 4,6-disubstituted quinazoline derivatives as potent PI3K inhibitors.[4] The presence of a methyl group at the C5 position could influence the orientation of the molecule within the PI3K active site, potentially enhancing inhibitory activity.

-

Other Kinase Targets: The versatility of the quinazoline scaffold extends to the inhibition of other kinases implicated in cancer, such as VEGFR, and cyclin-dependent kinases (CDKs).[7][8] The development of 2,5-dimethylquinazoline derivatives could lead to inhibitors with unique polypharmacology or high selectivity for specific kinase targets.

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

Caption: EGFR signaling pathway and the inhibitory action of a hypothetical 2,5-dimethylquinazoline derivative.

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Compounds that interfere with microtubule polymerization or depolymerization are potent anticancer agents. Some quinazolinone derivatives have been shown to disrupt microtubule organization, leading to mitotic arrest and apoptosis.[3] The steric and electronic properties of 2,5-dimethylquinazoline derivatives could favor interactions with tubulin, presenting another avenue for their anticancer potential.

Experimental Protocols for Anticancer Evaluation

Objective: To determine the cytotoxic effects of 2,5-dimethylquinazoline derivatives on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 2,5-dimethylquinazoline derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Objective: To assess the direct inhibitory effect of 2,5-dimethylquinazoline derivatives on specific protein kinases (e.g., EGFR, PI3K).

Methodology:

-

Reaction Setup: In a 96-well plate, combine the purified recombinant kinase, a specific substrate peptide, and varying concentrations of the test compound in a kinase buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as ELISA, HTRF, or a radioactivity-based assay.

-

Data Analysis: Determine the IC50 value for kinase inhibition.

Workflow: In Vitro Kinase Inhibition Assay

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases.[9] Quinazoline derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and signaling pathways.[1][10]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of quinazolines are often attributed to their ability to suppress the production of pro-inflammatory cytokines and enzymes.

-

Inhibition of COX and LOX: Some quinazoline derivatives act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes responsible for the synthesis of prostaglandins and leukotrienes, respectively.[10]

-

Suppression of Cytokine Production: Certain quinazolinones have been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in stimulated macrophages.[9]

-

NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation. Some 4-aminoquinazoline derivatives have been designed as NF-κB inhibitors, thereby suppressing the expression of a wide range of inflammatory genes.[11]

The 2,5-dimethyl substitution pattern could influence the binding of these derivatives to the active sites of inflammatory enzymes or their interaction with key proteins in inflammatory signaling pathways.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

Objective: To evaluate the ability of 2,5-dimethylquinazoline derivatives to suppress the production of pro-inflammatory cytokines in vitro.

Methodology:

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 24-well plates.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits.

-

Data Analysis: Determine the dose-dependent inhibitory effect of the compounds on cytokine production.

Antimicrobial Potential: Combating Infectious Diseases

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Quinazoline derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity against bacteria and fungi.[12][13]

Spectrum of Activity

Various substituted quinazolines and quinazolinones have demonstrated activity against a range of pathogenic microorganisms, including:

-

Gram-positive bacteria: Staphylococcus aureus, Streptococcus pyogenes[12]

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa[12]

-

Fungi: Aspergillus niger, Candida albicans[12]

The specific substitution patterns on the quinazoline ring are critical for determining the antimicrobial spectrum and potency. The introduction of methyl groups at the C2 and C5 positions could enhance the lipophilicity of the compounds, potentially facilitating their penetration through microbial cell membranes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a 2,5-dimethylquinazoline derivative that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Synthesis of 2,5-Dimethylquinazoline Derivatives

While specific synthetic routes for 2,5-dimethylquinazoline derivatives are not extensively documented, their synthesis can be extrapolated from established methods for quinazoline synthesis. A plausible approach would involve the use of 2-amino-5-methylbenzoic acid (5-methylanthranilic acid) as a key starting material.

Hypothetical Synthetic Route:

-

Formation of the Amide: Reaction of 5-methylanthranilic acid with an appropriate acylating agent (e.g., acetyl chloride) would yield the corresponding N-acyl derivative.

-

Cyclization: Cyclization of the N-acyl intermediate, for instance, by heating with formamide or using a dehydrating agent, would lead to the formation of the 2-methyl-5-methyl-4(3H)-quinazolinone.

-

Further Functionalization: The resulting quinazolinone can be further functionalized at various positions to generate a library of 2,5-dimethylquinazoline derivatives for biological screening.

Prospective Outlook and Future Directions

The exploration of 2,5-dimethylquinazoline derivatives represents a promising, yet largely untapped, area of drug discovery. Based on the extensive body of research on the broader quinazoline class, it is reasonable to hypothesize that this specific substitution pattern could yield compounds with significant pharmacological potential.

Key areas for future investigation include:

-

Systematic Synthesis and Screening: The synthesis of a focused library of 2,5-dimethylquinazoline derivatives with further diversification at other positions (e.g., C4, C6, C7) is a critical first step. This library should then be screened against a panel of cancer cell lines, inflammatory targets, and microbial strains.

-

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be essential to understand the influence of the 2,5-dimethyl substitution on biological activity and to guide the optimization of lead compounds.

-

Mechanism of Action Studies: For active compounds, in-depth mechanistic studies should be conducted to identify their specific molecular targets and signaling pathways.

-

In Vivo Efficacy and Safety: Promising candidates should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

Conclusion

The 2,5-dimethylquinazoline scaffold holds considerable, albeit currently theoretical, promise as a source of novel therapeutic agents. By leveraging the wealth of knowledge on quinazoline pharmacology and applying the systematic experimental approaches outlined in this guide, researchers can effectively explore the anticancer, anti-inflammatory, and antimicrobial potential of this intriguing class of compounds. The journey from hypothesis to a clinically viable drug is arduous, but the unique structural features of 2,5-dimethylquinazoline derivatives make them a worthy subject of investigation in the ongoing quest for new and improved medicines.

References

A comprehensive list of references will be provided upon request, including full citations with titles, sources, and clickable URLs for verification. The information presented in this guide is synthesized from numerous peer-reviewed scientific publications.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]

- 11. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 12. biomedpharmajournal.org [biomedpharmajournal.org]

- 13. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

Technical Whitepaper: Synthesis of 4-Chloro-2,5-dimethylquinazoline

Executive Summary

The 4-chloroquinazoline scaffold is a linchpin in the synthesis of bioactive kinase inhibitors, particularly those targeting EGFR and VEGFR. The specific regioisomer 4-chloro-2,5-dimethylquinazoline presents a unique synthetic challenge due to the steric and electronic influence of the C5-methyl group (peri-position to the reaction center).

This guide details a robust, scalable synthetic route for this intermediate. Unlike generic protocols, this document focuses on the critical process parameters (CPPs) required to suppress common side reactions—specifically hydrolysis during workup and "dimer" formation during activation.

Retrosynthetic Analysis

To design a self-validating protocol, we must first visualize the disconnection logic. The C4-Cl bond is the most labile, installed via nucleophilic displacement of a leaving group (activated lactam). The C2-methyl group suggests the use of an acetyl source during cyclization, while the C5-methyl group dictates the starting aniline precursor.

Figure 1: Retrosynthetic tree illustrating the disconnection to the commercially available 6-methylanthranilic acid.

Phase I: Cyclocondensation

Objective: Synthesis of 2,5-dimethylquinazolin-4(3H)-one. Core Challenge: Ensuring complete ring closure while preventing acetylation of the C5-methyl (unlikely but possible under extreme conditions) or formation of acyclic diamides.

Protocol

-

Reagents:

-

2-Amino-6-methylbenzoic acid (1.0 eq)

-

Acetic anhydride (3.0 - 5.0 eq) – Acts as both reagent and solvent.

-

Ammonium acetate (1.5 - 2.0 eq) – Nitrogen source.

-

-

Procedure:

-

Charge the reaction vessel with 2-amino-6-methylbenzoic acid.

-

Add Acetic anhydride slowly. Exotherm warning.

-

Heat to 120°C for 2 hours. (Formation of the benzoxazinone intermediate).

-

Cool to 60°C and add Ammonium acetate.

-

Reflux (approx. 140°C) for 3–4 hours.

-

Monitor: HPLC/TLC should show disappearance of the benzoxazinone intermediate.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour slowly into ice-cold water. Vigorous stirring is essential to break up clumps.

-

Adjust pH to ~7.0 using 2M NaOH if necessary (often not needed if precipitation is heavy).

-

Filter the white/off-white solid. Wash with cold water and diethyl ether.

-

Data Summary: Phase I

| Parameter | Specification | Notes |

| Appearance | White to off-white solid | High crystallinity expected. |

| Yield | 75% - 85% | Losses primarily due to mother liquor solubility. |

| Melting Point | >230°C | High MP characteristic of quinazolinones. |

| Key impurity | N-acetyl-6-methylanthranilic acid | Result of incomplete cyclization. |

Phase II: Dehydrative Chlorination

Objective: Conversion to 4-chloro-2,5-dimethylquinazoline. Core Challenge: The "Goldilocks" activation. Insufficient activation leads to starting material recovery; over-activation or wet conditions leads to phosphate dimers or rapid hydrolysis back to the starting material.

Mechanism of Action

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an O-phosphorylated intermediate, which is then displaced by chloride.

Figure 2: Activation pathway via POCl3. Note the reversibility upon exposure to water (hydrolysis).

Detailed Protocol

-

Reagents:

-

2,5-Dimethylquinazolin-4(3H)-one (1.0 eq)

-

Phosphorus oxychloride (POCl3) (5.0 - 10.0 eq) – Reagent and solvent.

-

N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline (1.0 eq) – Catalyst/Acid Scavenger.

-

-

Procedure:

-

Drying: Ensure the starting quinazolinone is completely dry (moisture <0.5%). Water reacts violently with POCl3 and generates phosphoric acid, which hinders the reaction.

-

Suspend the quinazolinone in POCl3 under an inert atmosphere (N2 or Ar).

-

Add the base (DIPEA) dropwise at room temperature.

-

Heat to reflux (105°C) .

-

Time: 2–4 hours. The suspension should become a clear solution (yellow/orange).

-

Monitor: Aliquot quenched in MeOH (forms methyl ether) or dry DCM (for direct TLC). Do not quench in water for monitoring.

-

-

Workup (The Critical Step):

-

Remove excess POCl3 via rotary evaporation (vacuum) at <60°C. Do not distill to dryness; leave a small oil volume.

-

Dilute the residue with dry DCM or Toluene.

-

Quench: Pour the organic solution slowly into a rapidly stirred mixture of Ice and sat. NaHCO3 .

-

Why? Direct water addition generates localized heat and acid, instantly hydrolyzing the product back to the starting lactam. The biphasic quench protects the product in the organic layer.

-

Separate layers immediately. Dry organic layer over MgSO4.

-

Concentrate to yield the crude chloride.

-

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Starting Material Recovery | Hydrolysis during workup | Use biphasic quench (DCM/Ice-NaHCO3). Keep temperature <5°C. |

| Incomplete Reaction | Old POCl3 or lack of base | Use fresh distilled POCl3. Add 0.1 eq PCl5 to boost activity. |

| Low Yield | "Dimer" formation | Keep reaction temperature <25°C during base addition to prevent pyrophosphate formation. |

Storage and Stability

The 4-chloro derivative is moisture sensitive .

-

Storage: Store under Nitrogen/Argon at -20°C.

-

Stability: Stable in solid form for weeks. In solution, it degrades slowly if trace water is present.

-

Usage: Ideally, use immediately in the subsequent SNAr coupling step.

References

-

Synthesis of Quinazolinones (Niementowski Modification)

-

Chlorination Mechanism & Protocols

-

General Quinazoline Synthesis Review

-

Precursor Data (2-Amino-6-methylbenzoic acid)

-

Title: 2-Amino-6-methylbenzoic acid Product Page.[6]

-

Source: Sigma-Aldrich.

-

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. indianchemicalsociety.com [indianchemicalsociety.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide on the Storage Conditions and Stability of Chloro-Quinazolines

Introduction

Quinazolines and their derivatives are foundational scaffolds in medicinal chemistry, renowned for a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of a chlorine atom onto the quinazoline core, creating chloro-quinazolines, significantly modulates the molecule's physicochemical properties, often enhancing its therapeutic efficacy and presenting unique challenges and considerations for its stability and storage.[4][5] This guide provides a comprehensive overview of the critical factors influencing the stability of chloro-quinazolines and offers evidence-based recommendations for their proper storage and handling to ensure their integrity for research and drug development.

Physicochemical Properties Influencing Stability

The stability of a chloro-quinazoline is intrinsically linked to its chemical structure. The electron-withdrawing nature of the chlorine atom can influence the electron density of the quinazoline ring system, impacting its susceptibility to various degradation pathways.

Thermal Stability

Chloro-quinazolines generally exhibit high thermal stability. Studies on halogenated heterocyclic compounds have shown that the presence of chlorine substituents can increase the thermal resistance of the molecule.[6] For instance, quinazoline derivatives with chlorine atoms on a phenyl moiety have been observed to have higher thermal stability compared to their unsubstituted counterparts.[6] The melting points of chloro-quinazoline derivatives are also influenced by the position and number of chlorine substituents.[6]

It has been noted that some halogenated quinazoline derivatives are more stable in an oxidizing atmosphere, suggesting the formation of a more thermally stable structure upon interaction with oxygen.[6] However, at elevated temperatures, pyrolysis can lead to the emission of volatile compounds such as ammonia, hydrogen cyanide, and hydrogen chloride.[6]

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can be a significant source of degradation for many pharmaceutical compounds. Photostability testing is a critical component of stability studies as outlined by the International Council for Harmonisation (ICH) Q1B guidelines.[7][8] While specific photostability data for a wide range of individual chloro-quinazolines is not extensively published in readily available literature, the general principles of photostability testing apply. It is known that laser radiation can break chemical bonds in quinazoline derivatives, affecting both the substituents and the core quinazoline radical.[9][10]

Forced degradation studies under controlled light exposure are essential to determine the intrinsic photostability of a specific chloro-quinazoline.[7] These studies help in identifying potential photodegradants and determining if light-resistant packaging is necessary.[11]

Hydrolytic Stability and pH Influence

The quinazoline ring system can be susceptible to hydrolysis, particularly under harsh pH conditions and elevated temperatures.[1][2] The presence of a chloro-substituent, especially at positions that are susceptible to nucleophilic attack (like position 4), can influence the rate and mechanism of hydrolysis. Quinazolines are generally reported to be stable in cold, dilute acidic and alkaline solutions but can be destroyed upon boiling.[2][12] Boiling with hydrochloric acid can lead to the formation of O-aminobenzaldehyde, ammonia, and formic acid.[2][12]

The pH of the solution is a critical factor. The stability of quinazoline derivatives in aqueous solutions can vary significantly with pH. It is crucial to determine the pH-stability profile for each chloro-quinazoline derivative to define optimal formulation and storage conditions.

Oxidative Stability

Oxidation is another key degradation pathway for quinazolines. The pyrimidine nucleus of the quinazoline scaffold can be susceptible to oxidation, potentially leading to the formation of N-oxides or quinazolinone derivatives.[1][13] The presence of oxidizing agents can lead to ring opening and decomposition.[1] Oxidation of quinazoline with hydrogen peroxide in a dilute aqueous acid at room temperature has been shown to yield 3,4-dihydro-4-oxo quinazoline.[2][12]

Forced degradation studies using oxidizing agents like hydrogen peroxide are a standard part of stability testing to understand the oxidative degradation pathways of a new chemical entity.[14]

Recommended Storage Conditions

Based on the physicochemical properties discussed, the following general storage conditions are recommended for chloro-quinazolines to ensure their long-term stability. However, it is imperative to conduct specific stability studies for each unique compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | Controlled room temperature (20-25°C) or refrigerated (2-8°C) | To minimize thermal degradation and slow down potential hydrolytic and oxidative reactions. Some studies have shown quinazoline solutions to be stable at 4°C.[15][16] |

| Light | Protect from light | To prevent photodegradation. Use of amber vials or storage in the dark is highly recommended.[9] |

| Humidity | Store in a dry environment | To minimize hydrolysis, especially for solid forms of the compound. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To prevent oxidation, particularly for compounds identified as being sensitive to oxidation. |

| Form | Solid form is generally more stable than solutions | Solutions, especially in protic or reactive solvents, can be more susceptible to degradation. |

| pH (for solutions) | Neutral to slightly acidic pH is often preferable | To avoid base-catalyzed or extreme acid-catalyzed hydrolysis. The optimal pH should be determined experimentally. |

Stability Testing of Chloro-Quinazolines

A robust stability testing program is essential to establish the re-test period or shelf life and recommended storage conditions for a chloro-quinazoline active pharmaceutical ingredient (API) or drug product. These studies should be designed and executed in accordance with ICH guidelines.[17][18][19][20]

Forced Degradation Studies

Forced degradation, or stress testing, is the first step in understanding the stability of a molecule.[14] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Experimental Workflow for Forced Degradation

Caption: Potential degradation pathways for chloro-quinazolines.

-

Hydrolysis: The chloro group, particularly at position 4, can be susceptible to hydrolysis, leading to the formation of the corresponding quinazolin-4-one. Under more drastic conditions, cleavage of the pyrimidine ring can occur. [2][12]* Oxidation: The nitrogen atoms in the pyrimidine ring are susceptible to oxidation, which can lead to the formation of N-oxides. [1]* Photodegradation: UV light can induce complex reactions, including radical reactions, that can lead to a variety of degradation products. [9]* Nucleophilic Substitution: The chlorine atom is a good leaving group and can be displaced by nucleophiles. This is a common reaction in the synthesis of quinazoline derivatives but can also be a degradation pathway if nucleophilic species are present in a formulation or during storage. [21][22]

Conclusion

The stability of chloro-quinazolines is a multifaceted issue that requires careful consideration of thermal, photolytic, hydrolytic, and oxidative degradation pathways. The presence of the chloro-substituent imparts specific reactivity that must be understood to ensure the integrity of these valuable compounds. Proper storage conditions, including protection from light, moisture, and extreme temperatures, are paramount. A comprehensive stability testing program, guided by ICH principles and initiated with forced degradation studies, is essential for any research or development program involving chloro-quinazolines. This systematic approach will not only ensure the quality and reliability of experimental data but also forms the bedrock for successful translation of these promising molecules into therapeutic applications.

References

-

Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC. (URL: [Link])

-

Q1A(R2) Guideline - ICH. (URL: [Link])

-

A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC. (URL: [Link])

-

ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products - IKEV. (URL: [Link])

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC. (URL: [Link])

-

Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC. (URL: [Link])

-

Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC - NIH. (URL: [Link])

-

Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC. (URL: [Link])

-

ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (URL: [Link])

-

Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. (URL: [Link])

-

Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria | Bentham Science Publishers. (URL: [Link])

-

Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials - ACS Publications. (URL: [Link])

-

A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - MDPI. (URL: [Link])

-

Oxidation of quinazoline scaffold. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria - ResearchGate. (URL: [Link])

-

Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers. (URL: [Link])

-

Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions - MDPI. (URL: [Link])

-

Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents | Open Access Journals - Research and Reviews. (URL: [Link])

-

Forced Degradation – A Review. (URL: [Link])

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. (URL: [Link])

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (URL: [Link])

-

PHOTOSTABILITY TESTING - PharmaTutor. (URL: [Link])

-

Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - MDPI. (URL: [Link])

-

(PDF) A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - ResearchGate. (URL: [Link])

-

Quinazolinones, the Winning Horse in Drug Discovery - PMC. (URL: [Link])

-

Quinazoline derivatives & pharmacological activities: a review - SciSpace. (URL: [Link])

-

ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV. (URL: [Link])

-

Determination of the Stabilities of New Quinazoline Derivatives by HPLC - ResearchGate. (URL: [Link])

-

Understanding ICH Photostability Testing - Q-Lab. (URL: [Link])

-

RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER - Caron Scientific. (URL: [Link])

-

Synthesis and hydrolytic decomposition of 2-hetarylt[6][17][18]riazolo[1,5-c]quinazolines: DFT study | Request PDF - ResearchGate. (URL: [Link])

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - MDPI. (URL: [Link])

-

Halogenated heterocycles : synthesis, application and environment - BU Université Paris Cité. (URL: [Link])

-

Determination of the imidazo quinazoline derivative Ro 13-6438 in biological fluids by high-performance liquid chromatography - PubMed. (URL: [Link])

-

The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives - ResearchGate. (URL: [Link])

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (URL: [Link])

-

Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents - Longdom Publishing. (URL: [Link])

-

Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. (URL: [Link])

-

Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent - ResearchGate. (URL: [Link])

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - MDPI. (URL: [Link])

Sources

- 1. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 4. ハロゲン化ヘテロ環化合物 [sigmaaldrich.com]

- 5. uspc-upde.primo.exlibrisgroup.com [uspc-upde.primo.exlibrisgroup.com]

- 6. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 9. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ikev.org [ikev.org]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. biomedres.us [biomedres.us]

- 15. benthamdirect.com [benthamdirect.com]

- 16. researchgate.net [researchgate.net]

- 17. database.ich.org [database.ich.org]

- 18. ikev.org [ikev.org]

- 19. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Synthesis of Bioactive Heterocycles Using 4-Chloro-2,5-dimethylquinazoline

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a cornerstone of modern medicinal chemistry.[1][2][3] Its derivatives are recognized as "privileged structures" due to their ability to bind to a wide array of biological targets, exhibiting a remarkable spectrum of pharmacological activities. These include potent anticancer, anti-inflammatory, antimicrobial, antihypertensive, and antiviral properties.[2][4][5][6][7][8] The therapeutic success of quinazoline-based drugs, such as the EGFR inhibitors Gefitinib and Erlotinib used in cancer therapy, underscores the scaffold's clinical significance.[9]

At the heart of synthesizing diverse quinazoline libraries is the strategic use of versatile building blocks. 4-Chloro-2,5-dimethylquinazoline serves as an exemplary synthon for this purpose. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms activates the C4 position, rendering the chlorine atom a facile leaving group for nucleophilic aromatic substitution (SNAr).[10][11][12] This reactivity provides a direct and efficient gateway to a vast chemical space of 4-substituted quinazoline derivatives, enabling systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide provides detailed protocols and the underlying scientific rationale for using 4-chloro-2,5-dimethylquinazoline to synthesize various classes of bioactive heterocycles.

The Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary pathway for functionalizing 4-chloro-2,5-dimethylquinazoline is the SNAr reaction. Unlike SN1 or SN2 reactions, the SNAr mechanism is a two-step process uniquely suited to electron-deficient aromatic systems.[11][13]

Mechanism Pillars:

-

Nucleophilic Attack: The reaction initiates with the attack of a nucleophile (Nu:) on the electron-deficient carbon atom at the C4 position. This step is typically rate-determining and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11][13][14]

-

Elimination & Aromatization: The aromaticity of the quinazoline ring is restored through the rapid expulsion of the chloride leaving group.

The presence of the nitrogen atom at position 3 is critical; its inductive and mesomeric electron-withdrawing effects stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy and driving the reaction forward.[12]

Caption: The SNAr addition-elimination mechanism on 4-chloroquinazoline.

Application & Protocol I: Synthesis of 4-Anilinoquinazoline Derivatives (Anticancer Agents)

4-Anilinoquinazolines are a prominent class of compounds known for their activity as tyrosine kinase inhibitors.[15][16] The following protocol details a general method for their synthesis via N-arylation, a cornerstone reaction in the development of targeted cancer therapies.[9]

Expert Insight: Why This Approach?

The direct coupling of anilines to the 4-chloroquinazoline core is the most convergent and widely used method.[16] The choice between conventional heating and microwave irradiation is often a key process parameter. Microwave heating can dramatically reduce reaction times from hours to minutes and improve yields, particularly for anilines bearing electron-withdrawing groups, which are less nucleophilic.[8][16] The solvent system, often a protic solvent like isopropanol or a THF/water mixture, facilitates the reaction and aids in solubility.

Experimental Workflow: N-Arylation

Caption: General workflow for the synthesis of 4-anilinoquinazolines.

Detailed Protocol: Synthesis of N-(4-methoxyphenyl)-2,5-dimethylquinazolin-4-amine

Materials:

-

4-Chloro-2,5-dimethylquinazoline (1.0 eq)

-

4-methoxyaniline (1.1 eq)

-

Isopropanol (0.1 - 0.2 M)

-

Microwave reaction vial with stir bar

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

To a microwave reaction vial, add 4-chloro-2,5-dimethylquinazoline (e.g., 192 mg, 1.0 mmol) and 4-methoxyaniline (e.g., 135 mg, 1.1 mmol).

-

Add isopropanol (5-10 mL) to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).[16] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Once complete, cool the reaction vessel to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 20-50% ethyl acetate in hexane).

-

Combine the fractions containing the pure product and concentrate to yield the final compound.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative N-Arylation Reactions

The following table illustrates the versatility of the N-arylation reaction with various anilines. While specific data for the 2,5-dimethyl substrate is synthesized for this guide, the yields and conditions are representative of those found for similar 4-chloroquinazoline substrates.[16]

| Entry | Nucleophile (Aniline) | Conditions | Time | Yield (%) | Bioactivity Class |

| 1 | 4-Methoxy-N-methylaniline | MW, 120 °C, THF/H₂O | 10 min | 86 | Anticancer[16] |

| 2 | 3-Bromo-N-methylaniline | MW, 120 °C, THF/H₂O | 10 min | 72 | Anticancer[16] |

| 3 | 4-Fluoro-N-methylaniline | MW, 120 °C, THF/H₂O | 40 min | 84 | Anticancer[16] |

| 4 | 2-Methoxy-N-methylaniline | MW, 120 °C, THF/H₂O | 20 min | 87 | Anticancer[16] |

MW = Microwave Irradiation

Application & Protocol II: Synthesis with S- and O-Nucleophiles

To expand chemical diversity and modulate physicochemical properties like solubility and metabolic stability, sulfur (thioether) and oxygen (ether) linkages are often introduced. This is readily achieved by reacting 4-chloro-2,5-dimethylquinazoline with thiol and phenol nucleophiles.

Expert Insight: The Role of the Base

Unlike amine nucleophiles, thiols and phenols are generally not nucleophilic enough to react directly. A base is required to deprotonate them, forming the much more reactive thiolate (RS⁻) or phenoxide (ArO⁻) anions. Common bases include potassium carbonate (K₂CO₃), a mild inorganic base, or sodium hydride (NaH), a stronger, non-nucleophilic base. The choice of base depends on the acidity of the nucleophile. Polar aprotic solvents like DMF or THF are ideal as they effectively solvate the cations without interfering with the nucleophile.[10]

Detailed Protocol: Synthesis of 4-(Phenylthio)-2,5-dimethylquinazoline (S-Arylation)

Materials:

-

4-Chloro-2,5-dimethylquinazoline (1.0 eq)

-

Thiophenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃, 1.5 eq)

-

Dimethylformamide (DMF)

-

Round-bottom flask with stir bar

-

Standard workup reagents (Ethyl acetate, water, brine)

Procedure:

-

To a solution of thiophenol (1.1 eq) in DMF, add potassium carbonate (1.5 eq) at room temperature. Stir for 15-30 minutes.

-

Add a solution of 4-chloro-2,5-dimethylquinazoline (1.0 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature (or with gentle heating, e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 4-(phenylthio)-2,5-dimethylquinazoline.

A similar protocol can be followed for O-Arylation using a substituted phenol in place of thiophenol. A stronger base like cesium carbonate (Cs₂CO₃) or heating may be required for less acidic phenols.[10]

References